molecular formula C23H35NaO7 B583554 3α-Hydroxy Pravastatin-d3 Sodium Salt CAS No. 1346599-14-1

3α-Hydroxy Pravastatin-d3 Sodium Salt

Cat. No.: B583554
CAS No.: 1346599-14-1
M. Wt: 449.534
InChI Key: QMLCOLOJNAKCFF-QGZOQNJXSA-M
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Description

3α-Hydroxy Pravastatin-d3 Sodium Salt is a deuterated form of 3α-Hydroxy Pravastatin, a metabolite of the HMG-CoA reductase inhibitor pravastatin. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of pravastatin. The molecular formula of this compound is C23H32D3NaO7, and it has a molecular weight of 449.53 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3α-Hydroxy Pravastatin-d3 Sodium Salt involves the deuteration of pravastatin. The process typically starts with the synthesis of pravastatin, which is then subjected to a deuteration reaction to replace specific hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high deuterium incorporation and purity. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3α-Hydroxy Pravastatin-d3 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3α-Hydroxy Pravastatin-d3 Sodium Salt is widely used in scientific research, including:

Mechanism of Action

3α-Hydroxy Pravastatin-d3 Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to an increase in the expression of hepatic LDL receptors, resulting in a decrease in plasma levels of LDL cholesterol. The deuterium atoms in the compound provide stability and allow for detailed studies of the metabolic pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3α-Hydroxy Pravastatin-d3 Sodium Salt lies in its deuterium incorporation, which provides enhanced stability and allows for more precise studies of metabolic pathways. This makes it a valuable tool in pharmacokinetic and metabolic research .

Properties

CAS No.

1346599-14-1

Molecular Formula

C23H35NaO7

Molecular Weight

449.534

IUPAC Name

sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3;

InChI Key

QMLCOLOJNAKCFF-QGZOQNJXSA-M

SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+]

Synonyms

(βR,δR,1S,2R,3S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-β,δ,3-trihydroxy-2-methyl-8-[(2S)-2-(methyl-d3)-1-oxobutoxy]-1-naphthaleneheptanoic Acid Sodium Salt; _x000B_3α-iso-Pravastatin-d3; 

Origin of Product

United States

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